molecular formula C15H19N3O B7538791 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide

3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide

Cat. No. B7538791
M. Wt: 257.33 g/mol
InChI Key: YARSOAUYJOPAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide is a compound with potential therapeutic applications in the field of medicine. It belongs to the class of benzamide derivatives and is known for its unique chemical structure.

Mechanism of Action

The exact mechanism of action of 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that play a role in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide can modulate the immune response, reduce inflammation, and induce cell death in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide in lab experiments is its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of neurological disorders, and its use as a potential chemotherapeutic agent. Additionally, future studies could focus on improving the compound's solubility and reducing its potential toxicity.
In conclusion, 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide is a compound with potential therapeutic applications in the field of medicine. Its unique chemical structure and potential therapeutic properties make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide involves a multi-step process. The first step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-propan-2-ylpyrazole to form the desired compound.

Scientific Research Applications

3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10(2)18-14(7-8-16-18)17-15(19)13-6-5-11(3)12(4)9-13/h5-10H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARSOAUYJOPAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=NN2C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide

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